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Introduction

N-(Cyclopropylmethyl)piperidin-4-amine (CAS No. 1182895-15-3) is a substituted piperidine
derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1]
Its structure, which incorporates a cyclopropylmethyl group and a primary amine on a
piperidine scaffold, offers a unique combination of rigidity and lipophilicity, making it an
attractive moiety for the synthesis of novel therapeutic agents. The molecular formula of this
compound is C9H18N2, with a molecular weight of 154.25 g/mol .[1]

A thorough understanding of the spectroscopic properties of N-(Cyclopropylmethyl)piperidin-4-
amine is crucial for its unambiguous identification, purity assessment, and for tracking its
transformations in chemical reactions. This in-depth technical guide provides a detailed
analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for this compound. While experimental spectra for this specific
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molecule are not readily available in the public domain, this guide synthesizes predicted data
based on established spectroscopic principles and data from closely related analogs.

Molecular Structure and Key Features

The structure of N-(Cyclopropylmethyl)piperidin-4-amine is fundamental to interpreting its
spectral data. The key structural features include:

¢ Piperidine Ring: A six-membered saturated heterocycle, which typically exists in a chair
conformation.

o Cyclopropylmethyl Group: Attached to the piperidine nitrogen, this group consists of a three-
membered cyclopropane ring and a methylene (-CH2-) linker.

e Primary Amine Group: An -NH2 group attached to the C4 position of the piperidine ring.
These features will give rise to characteristic signals in the various spectra.
Figure 1. Chemical structure of N-(Cyclopropylmethyl)piperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
a molecule.

'H NMR Spectroscopy

The proton NMR spectrum of N-(Cyclopropylmethyl)piperidin-4-amine is expected to show
distinct signals for the protons of the piperidine ring, the cyclopropylmethyl group, and the
primary amine.

Predicted *H NMR Chemical Shifts and Multiplicities:
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Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)
Piperidine H (axial, )
1.8-2.0 Multiplet 2H
C2, C6)
Piperidine H .
) 28-3.0 Multiplet 2H
(equatorial, C2, C6)
Piperidine H (axial, )
12-14 Multiplet 2H
C3,C5)
Piperidine H ]
) 16-18 Multiplet 2H
(equatorial, C3, C5)
Piperidine H (C4) 25-27 Multiplet 1H
-NH:z 1.5 - 2.5 (broad) Singlet (broad) 2H
-CH2-
22-24 Doublet 2H
(cyclopropylmethyl)
-CH- (cyclopropyl) 0.8-1.0 Multiplet 1H
-CHz2- (cyclopropyl,
] (cyclopropy 0.4-0.6 Multiplet 2H
cis)
-CH2- (cyclopropyl,
(cyclopropy 0.1-0.3 Multiplet 2H
trans)
Interpretation:

e The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and
vicinal coupling. The equatorial protons are typically deshielded (appear at a higher chemical
shift) compared to the axial protons.

e The primary amine protons will likely appear as a broad singlet, and its chemical shift can be
concentration and solvent dependent.

e The methylene protons of the cyclopropylmethyl group will be a doublet due to coupling with
the cyclopropyl methine proton.
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» The cyclopropyl protons will be in the highly shielded region of the spectrum (upfield), a
characteristic feature of this strained ring system.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon
environments in the molecule.

Predicted 3C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (5, ppm)
Piperidine C2, C6 55 - 60

Piperidine C3, C5 30-35

Piperidine C4 50 - 55

-CHz- (cyclopropylmethyl) 60 - 65

-CH- (cyclopropyl) 8-12

-CHz- (cyclopropyl) 3-7

Interpretation:
e The carbon atoms of the piperidine ring will appear in the aliphatic region.

e The methylene carbon of the cyclopropylmethyl group will be the most downfield among the
sp3 carbons due to its attachment to the nitrogen atom.

» The cyclopropyl carbons will be significantly shielded, appearing at very low chemical shifts,
which is a diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Vibrational Mode Intensity

3300 - 3500 N-H stretching (primary amine)  Medium, broad (two bands)

3080 - 3000 C-H stretching (cyclopropyl) Medium

2950 - 2850 C-H stretching (aliphatic) Strong

1590 - 1650 N-H bending (scissoring) Medium

1450 - 1470 C-H bending (scissoring) Medium

1000 - 1050 C-N stretching Medium

~1020 Cyclopropane ring breathing Weak to medium
Interpretation:

» The most prominent features will be the N-H stretching bands of the primary amine in the
3300-3500 cm~1 region. The presence of two bands in this region is characteristic of a
primary amine.

e The C-H stretching of the cyclopropyl group above 3000 cm~1 is a key indicator of this
functionality.

e Strong C-H stretching bands from the piperidine and methylene groups will be observed
below 3000 cm™1.

» The N-H bending vibration will also be a useful diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrometry Data:

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419567?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

m/z lon Interpretation
154 [M]*e Molecular ion
Protonated molecular ion (in
155 [M+H]*+
ESl or CI)
113 [M - C3Hs]* Loss of the cyclopropy! group
Alpha-cleavage with loss of the
97 [M - CaH7N]*+ )
cyclopropylmethylamino group
83 [CsHoN]* Piperidine ring fragment
Fragment from piperidine rin
56 [CsHeN]* g PP g
cleavage
41 [CsHs]* Cyclopropyl cation
Interpretation:

e The molecular ion peak is expected at m/z 154. In soft ionization techniques like

Electrospray lonization (ESI), the protonated molecular ion [M+H]* at m/z 155 would be

prominent.

o Akey fragmentation pathway would be the loss of the cyclopropyl group (m/z 41) or the

entire cyclopropylmethyl group.

» Alpha-cleavage adjacent to the piperidine nitrogen is a common fragmentation pathway for

such compounds, leading to the formation of stable iminium ions.
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Data Acquisition Workflow
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Figure 2. General workflow for spectroscopic data acquisition.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of N-(Cyclopropylmethyl)piperidin-4-amine in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, D20, or DMSO-ds) in an NMR
tube.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

» 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of
2-4 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of
scans will be required compared to *H NMR.

o Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate
the signals.
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IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the neat sample (if liquid or a
waxy solid) directly on the ATR crystal.

o KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide
(KBr) and press into a thin, transparent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Acquisition: Record the spectrum, typically in the range of 4000-400 cm™—1.

o Data Processing: Perform a background subtraction and identify the key absorption bands.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

e |nstrumentation:

o Electron lonization (EI): Introduce the sample via a direct insertion probe or a gas
chromatograph (GC).

o Electrospray lonization (ESI): Infuse the sample solution directly into the ESI source.
e Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS
spectroscopic data for N-(Cyclopropylmethyl)piperidin-4-amine. By understanding these
spectral signatures, researchers can confidently identify and characterize this important
chemical building block, ensuring the integrity of their synthetic work and facilitating the
development of novel molecules with potential therapeutic applications. The provided
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experimental protocols offer a standardized approach for obtaining high-quality spectroscopic

data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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